4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features an indole moiety, a pyrrole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of tryptamine, an aromatic aldehyde, and methyl acetylpyruvate. The mixture is heated briefly and then stirred at room temperature for one day . This method ensures the formation of the desired compound with good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the acetyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and pyrrole-3-carboxaldehyde have similar structural features and reactivity.
Uniqueness
4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the presence of both indole and pyrrole rings
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H20N2O3/c1-14(25)19-20(15-7-3-2-4-8-15)24(22(27)21(19)26)12-11-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,20,23,26H,11-12H2,1H3 |
InChI Key |
QWDKGXLQSWSZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.